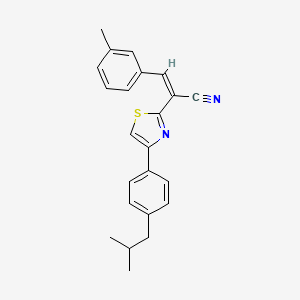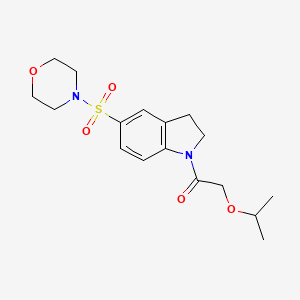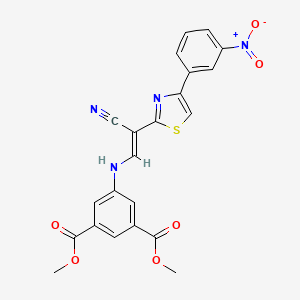![molecular formula C21H21N3O3S2 B2529627 2-(4-(6-(Metiltio)benzo[d]tiazol-2-il)piperazin-1-carbonil)benzoato de metilo CAS No. 1170984-30-1](/img/structure/B2529627.png)
2-(4-(6-(Metiltio)benzo[d]tiazol-2-il)piperazin-1-carbonil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes compounds like DM-1, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of DM-1 is characterized by a benzothiazole ring attached to a piperazine ring via a carbonyl group. The benzothiazole ring is further substituted with a methylthio group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives like DM-1 are complex and involve multiple steps. These reactions often involve the formation of new carbon-nitrogen and carbon-sulfur bonds .Physical and Chemical Properties Analysis
DM-1 is a compound with a molecular formula of C21H21N3O3S2 and a molecular weight of 427.54. Further physical and chemical properties such as solubility, melting point, and boiling point are not available from the current search results.Aplicaciones Científicas De Investigación
- DM-1 ha sido ampliamente estudiado por sus propiedades antitumorales. Demuestra efectos citotóxicos en las células cancerosas, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer.
- Notablemente, Gulsory y Guzeldemirci sintetizaron un compuesto relacionado, [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido acético arilidenhidrazidas, que mostró potentes efectos contra el cáncer de próstata .
- Los derivados del tiazol, incluido DM-1, han mostrado actividad antimicrobiana. Estos compuestos podrían explorarse como agentes potenciales contra infecciones bacterianas y fúngicas .
Actividad Antitumoral y Citotóxica
Potencial Antimicrobiano
Mejora de la Entrega de Fármacos
En resumen, el 2-(4-(6-(Metiltio)benzo[d]tiazol-2-il)piperazin-1-carbonil)benzoato de metilo (DM-1) es prometedor en diversos campos, desde la terapia contra el cáncer hasta la administración de fármacos. Los investigadores continúan explorando sus aplicaciones multifacéticas, y se necesitan más investigaciones para desbloquear todo su potencial. 🌟
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that induces biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with its targets .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Direcciones Futuras
Benzothiazole derivatives like DM-1 have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess the efficacy and safety of these compounds in humans.
Análisis Bioquímico
Biochemical Properties
These interactions can influence biochemical reactions in various ways, potentially acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate in laboratory settings are not yet fully known. Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate at different dosages in animal models are not yet fully known. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is involved in are not yet fully known. Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
The transport and distribution of Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate within cells and tissues are not yet fully known. Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate and any effects on its activity or function are not yet fully known. Thiazole derivatives have been studied for their subcellular localization and any effects on activity or function .
Propiedades
IUPAC Name |
methyl 2-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-20(26)16-6-4-3-5-15(16)19(25)23-9-11-24(12-10-23)21-22-17-8-7-14(28-2)13-18(17)29-21/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTALFNZEXDBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)
![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)



![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)




![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)
![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)
